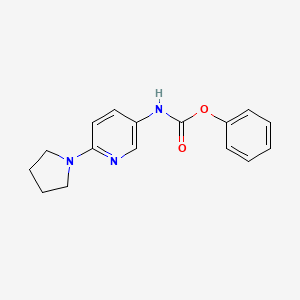
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers, Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt is a complex organic compound that serves as an intermediate in the synthesis of various xanthene dyes. These dyes are particularly useful as fluorescent probes in biological samples due to their photostability and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt involves multiple steps. The initial step typically includes the reaction of 3,6-diamino-9-phenylxanthylium with sulfonic acid groups to introduce the disulfo groups. The carboxyphenyl groups are then introduced through a carboxylation reaction. The final step involves the formation of the inner salt and lithium salt forms under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various xanthene dye derivatives, which are used in fluorescent probes and other applications .
Scientific Research Applications
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: Employed as a fluorescent probe in biological imaging and diagnostics due to its photostability and fluorescence properties.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.
Industry: Utilized in the production of high-performance dyes and pigments
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt.
Rhodamine B: Similar in structure but differs in the functional groups attached, leading to different fluorescence properties.
Eosin Y: Another xanthene dye with different applications in histology and cytology.
Uniqueness
Properties
Molecular Formula |
C22H16Li2N2O11S2 |
|---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
dilithium;acetic acid;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;/q;;2*+1/p-2 |
InChI Key |
ZUVOEZCOLDHYHU-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


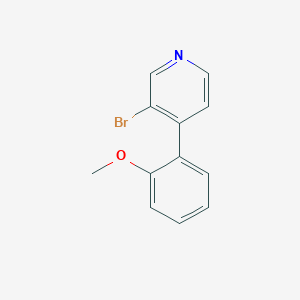

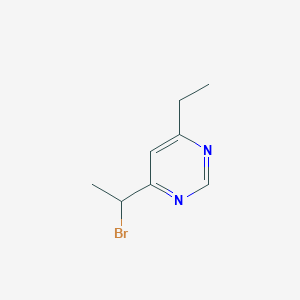
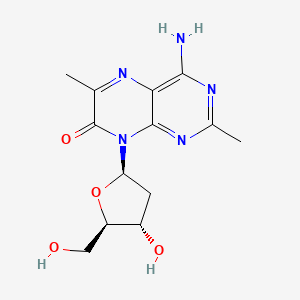

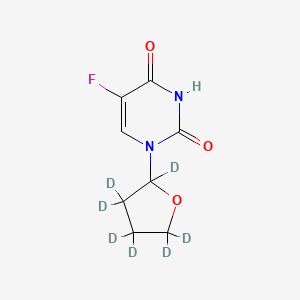
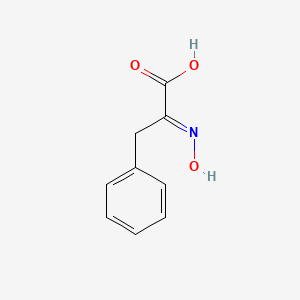
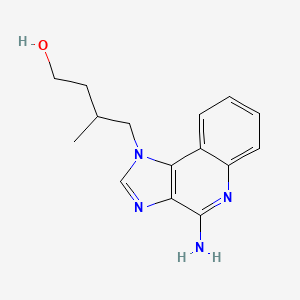
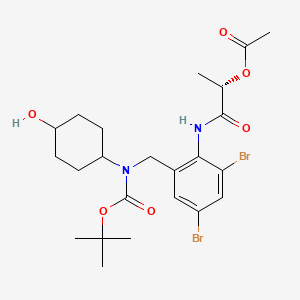
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
